2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and tetrahydrothiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one typically involves the reaction of tetrahydrothiophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The tetrahydrothiophenyl group can form interactions with sulfur-containing amino acids, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one
- 2,2,2-Trifluoro-1-phenylethanone
Uniqueness
2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one is unique due to the presence of both trifluoromethyl and tetrahydrothiophenyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C6H7F3OS |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(thiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H7F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h4H,1-3H2 |
InChI Key |
KQVZZSKTBWMHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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